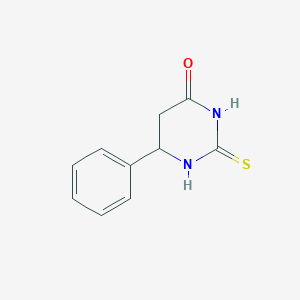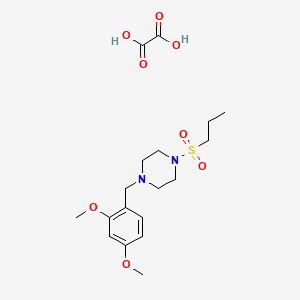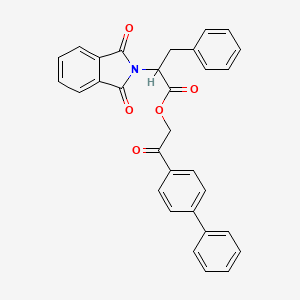
2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone
Overview
Description
2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone (MPTP) is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that contains a thiol group and a phenyl group, which makes it a useful molecule for various research purposes.
Mechanism of Action
The mechanism of action of 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which can cause cellular damage. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell growth.
Biochemical and Physiological Effects:
2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the modulation of inflammation, and the induction of apoptosis in cancer cells. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has also been shown to have protective effects against oxidative stress and neurodegenerative diseases, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone in lab experiments is its wide range of biological activities, which makes it a useful molecule for various research purposes. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone, including the investigation of its potential applications in drug discovery and development. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been shown to have anti-tumor properties, and further research could lead to the development of new cancer therapies. Additionally, further research could focus on the development of new synthetic methods for 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone, which could improve its efficiency and reduce its toxicity.
Scientific Research Applications
2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been widely used in scientific research for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. 2-mercapto-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.
properties
IUPAC Name |
6-phenyl-2-sulfanylidene-1,3-diazinan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBRFUJNQRGYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387665 | |
| Record name | 6-phenyl-2-sulfanylidene-1,3-diazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-sulfanylidene-1,3-diazinan-4-one | |
CAS RN |
6300-96-5 | |
| Record name | NSC44134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenyl-2-sulfanylidene-1,3-diazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940122.png)






![4-chloro-6-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3940183.png)


![1-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3940191.png)
![N-[2-(benzoylamino)benzoyl]-N-(3-methylphenyl)phenylalaninamide](/img/structure/B3940193.png)
![2,7,7-trimethyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940202.png)
